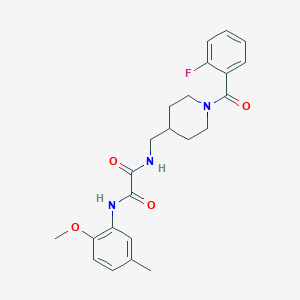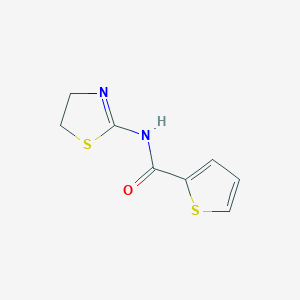
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide, also known as CPI-444, is a novel and potent inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and other diseases.
Wirkmechanismus
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide binds to the adenosine A2A receptor and inhibits its activity. Adenosine A2A receptor is known to be involved in immunosuppression and tumor growth. Inhibition of this receptor leads to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Biochemical and Physiological Effects:
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been shown to have significant anti-tumor activity in preclinical studies. It enhances the anti-tumor immune response by increasing T cell infiltration and activation in the tumor microenvironment. 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its high potency and selectivity for the adenosine A2A receptor. This makes it an ideal candidate for studying the role of this receptor in cancer and other diseases. However, one of the limitations of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide research include investigating its potential in combination with other cancer therapies and studying its role in other diseases.
Synthesemethoden
The synthesis of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide involves the reaction of 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine with 4-(piperazin-1-yl)benzoic acid in the presence of oxan-4-yl chloroformate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and dichloromethane at room temperature. The resulting product is purified by column chromatography to obtain 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Adenosine A2A receptor is known to be upregulated in various types of cancer, including lung, breast, colon, and prostate cancer. 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide inhibits the adenosine A2A receptor, leading to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Eigenschaften
IUPAC Name |
4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O2/c18-14-15(12-1-2-12)19-11-20-16(14)22-5-7-23(8-6-22)17(24)21-13-3-9-25-10-4-13/h11-13H,1-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUNWEGGNUGFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


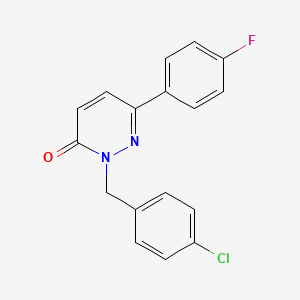
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)
![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)
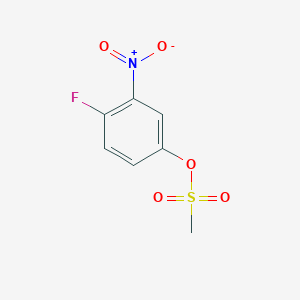
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
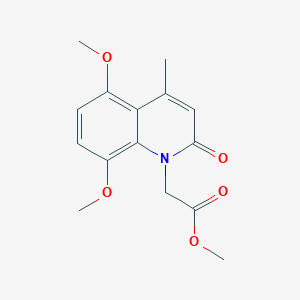
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)
![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
